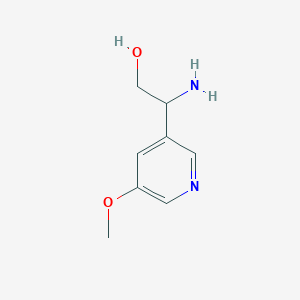![molecular formula C10H13N3 B15324227 1-{Pyrrolo[1,2-b]pyridazin-7-yl}propan-1-amine](/img/structure/B15324227.png)
1-{Pyrrolo[1,2-b]pyridazin-7-yl}propan-1-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-{Pyrrolo[1,2-b]pyridazin-7-yl}propan-1-amine is a nitrogen-containing heterocyclic compound It features a pyrrole ring fused to a pyridazine ring, making it part of the pyrrolopyridazine family
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-{Pyrrolo[1,2-b]pyridazin-7-yl}propan-1-amine typically involves multi-step processes. One common method includes:
Cyclization: Starting with a suitable pyrrole derivative, cyclization reactions are employed to form the pyridazine ring.
Functionalization: The resulting intermediate is then functionalized to introduce the propan-1-amine group.
Industrial Production Methods:
化学反応の分析
Types of Reactions: 1-{Pyrrolo[1,2-b]pyridazin-7-yl}propan-1-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution can introduce various alkyl or acyl groups.
科学的研究の応用
1-{Pyrrolo[1,2-b]pyridazin-7-yl}propan-1-amine has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: It is explored as a potential lead compound in drug discovery, particularly for targeting specific enzymes or receptors.
Industry: Its derivatives may be used in the development of new materials with unique properties.
作用機序
The exact mechanism of action for 1-{Pyrrolo[1,2-b]pyridazin-7-yl}propan-1-amine is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, and π-π stacking. These interactions can modulate the activity of the target, leading to various biological effects.
類似化合物との比較
Pyrrolo[1,2-a]pyrazine: Another nitrogen-containing heterocycle with a pyrrole and pyrazine ring.
Pyrrolo[2,3-b]pyrazine: Known for its kinase inhibitory activity.
Pyrrolopyrimidine: Contains a pyrrole ring fused to a pyrimidine ring, with applications in medicinal chemistry.
Uniqueness: 1-{Pyrrolo[1,2-b]pyridazin-7-yl}propan-1-amine is unique due to its specific ring structure and functional groups, which confer distinct chemical and biological properties. Its potential as a lead compound in drug discovery sets it apart from other similar heterocycles.
特性
分子式 |
C10H13N3 |
|---|---|
分子量 |
175.23 g/mol |
IUPAC名 |
1-pyrrolo[1,2-b]pyridazin-7-ylpropan-1-amine |
InChI |
InChI=1S/C10H13N3/c1-2-9(11)10-6-5-8-4-3-7-12-13(8)10/h3-7,9H,2,11H2,1H3 |
InChIキー |
VSISZZJHXQOWLH-UHFFFAOYSA-N |
正規SMILES |
CCC(C1=CC=C2N1N=CC=C2)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


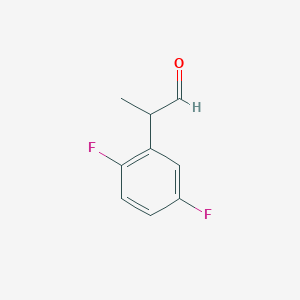
![6-fluoro-N-[(5-methylfuran-2-yl)methyl]-N-(propan-2-yl)-1H-indole-2-carboxamide](/img/structure/B15324156.png)
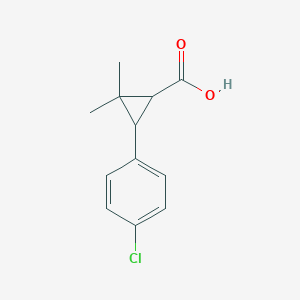

![methyl[2-(1H-pyrrol-2-yl)ethyl]amine](/img/structure/B15324171.png)

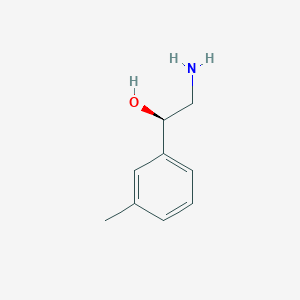
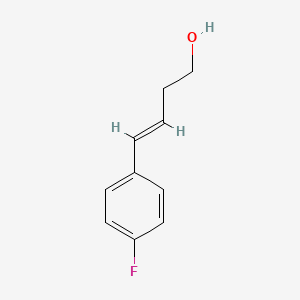
![5-[4-(Aminomethyl)phenyl]-2,4-imidazolidinedione](/img/structure/B15324182.png)
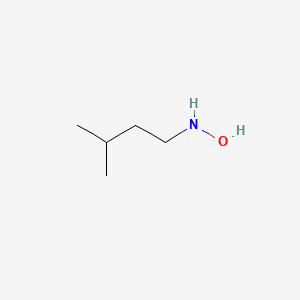
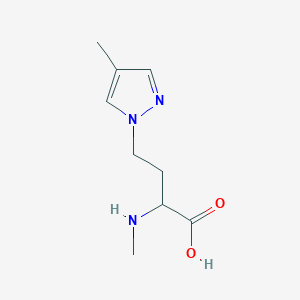
![{4H,6H,7H-thieno[3,2-c]pyran-2-yl}methanamine](/img/structure/B15324202.png)
